molecular formula C17H17NO3 B3487126 N-(3,5-dimethylphenyl)-2-(2-formylphenoxy)acetamide

N-(3,5-dimethylphenyl)-2-(2-formylphenoxy)acetamide

Cat. No.: B3487126
M. Wt: 283.32 g/mol
InChI Key: VQTAXYKEBVCPJC-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-(2-formylphenoxy)acetamide is an organic compound characterized by the presence of a phenyl ring substituted with dimethyl groups and a formylphenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-(2-formylphenoxy)acetamide typically involves the reaction of 3,5-dimethylphenylamine with 2-(2-formylphenoxy)acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-(2-formylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2-(2-carboxyphenoxy)-N-(3,5-dimethylphenyl)acetamide.

    Reduction: 2-(2-hydroxyphenoxy)-N-(3,5-dimethylphenyl)acetamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-(2-formylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-(2-formylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, further modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethylphenyl)-2-(2-hydroxyphenoxy)acetamide: Similar structure but with a hydroxyl group instead of a formyl group.

    N-(3,5-dimethylphenyl)-2-(2-carboxyphenoxy)acetamide: Similar structure but with a carboxyl group instead of a formyl group.

Uniqueness

N-(3,5-dimethylphenyl)-2-(2-formylphenoxy)acetamide is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. The formyl group can participate in specific chemical reactions and interactions that are not possible with hydroxyl or carboxyl groups, making this compound valuable for certain applications.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(2-formylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-12-7-13(2)9-15(8-12)18-17(20)11-21-16-6-4-3-5-14(16)10-19/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTAXYKEBVCPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)COC2=CC=CC=C2C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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